ENMD-1068

説明

特性

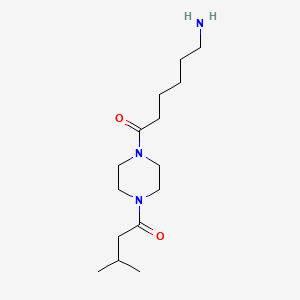

IUPAC Name |

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZYMMVEALDDBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789488-77-3 |

Source

|

| Record name | ENMD-1068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0789488773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 789488-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENMD-1068 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STV44CBK1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ENMD-1068: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical models of liver fibrosis, endometriosis, and arthritis. The information herein is compiled from peer-reviewed scientific literature to support further research and development of PAR2-targeted therapies.

Core Mechanism of Action: PAR2 Antagonism

This compound functions as a selective antagonist of PAR2. PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades. This compound competitively inhibits the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling. It is characterized as a low-potency antagonist, with a reported IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell proliferation.

Inhibition of TGF-β1/Smad2/3 Signaling in Liver Fibrosis

In the context of liver fibrosis, this compound attenuates the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).[2] Activation of PAR2 on hepatic stellate cells (HSCs) potentiates TGF-β1 signaling. This compound blocks this potentiation, leading to a reduction in the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[2] This, in turn, decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2]

Attenuation of Inflammatory and Angiogenic Pathways in Endometriosis

In a mouse model of endometriosis, this compound demonstrated anti-inflammatory and anti-angiogenic properties.[3] It significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[3] Furthermore, this compound inhibited the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell proliferation, and survival.[3] The compound also decreased the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Target | Cell Line/System | IC50 | Reference |

| Inhibition of Trypsin-Induced PAR2 Activation | PAR2 | Not Specified | 5 mM | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Liver Fibrosis [2]

| Treatment Group | Dose | Administration | ALT (U/L) | AST (U/L) | α-SMA (relative expression) | Collagen I (relative expression) |

| Control | - | - | 35.2 ± 4.1 | 45.8 ± 5.3 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| CCl4 | - | Intraperitoneal | 125.6 ± 15.3 | 189.4 ± 20.1 | 4.2 ± 0.5 | 5.1 ± 0.6 |

| CCl4 + this compound | 25 mg/kg | Intraperitoneal | 89.3 ± 10.2 | 135.7 ± 14.8 | 2.5 ± 0.3 | 3.2 ± 0.4 |

| CCl4 + this compound | 50 mg/kg | Intraperitoneal | 65.1 ± 7.9 | 98.2 ± 11.5 | 1.8 ± 0.2 | 2.1 ± 0.3 |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Endometriosis [3]

| Treatment Group | Dose | Administration | Lesion Volume (mm³) | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) | VEGF (relative expression) |

| Vehicle | - | Intraperitoneal | 13.87 ± 2.45 | 152.3 ± 18.5 | 85.6 ± 9.8 | 1.0 ± 0.1 |

| This compound | 25 mg/kg | Intraperitoneal | 8.92 ± 1.54 | 105.7 ± 12.3 | 62.1 ± 7.5 | 0.6 ± 0.08 |

| This compound | 50 mg/kg | Intraperitoneal | 2.53 ± 0.61 | 78.4 ± 9.1 | 51.3 ± 6.2 | 0.4 ± 0.05 |

Table 4: In Vivo Efficacy of this compound in a Murine Model of Arthritis [4]

| Treatment Group | Dose | Administration | Arthritic Index (Day 7) | Paw Pad Thickness (mm, Day 7) |

| Vehicle | - | Subcutaneous | 7.1 ± 0.9 | 3.2 ± 0.3 |

| This compound | 4 mg/kg | Subcutaneous | 4.2 ± 1.0 | 2.5 ± 0.2 |

| This compound | 16 mg/kg | Subcutaneous | 2.8 ± 0.5 | 2.1 ± 0.2 |

Experimental Protocols

Murine Model of Liver Fibrosis[2]

-

Animal Model: Male ICR mice (6-8 weeks old).

-

Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4; 1 ml/kg body weight, 20% solution in olive oil) twice weekly for 4 weeks.

-

Treatment: this compound (25 or 50 mg/kg) or vehicle was administered intraperitoneally 30 minutes before each CCl4 injection.

-

Outcome Measures:

-

Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using a clinical chemistry analyzer.

-

Liver tissue was collected for histological analysis (H&E and Masson's trichrome staining).

-

Expression of α-SMA and collagen I was determined by quantitative real-time PCR and Western blotting.

-

Murine Model of Endometriosis[3]

-

Animal Model: Female BALB/c nude mice (6-8 weeks old).

-

Induction of Endometriosis: Human endometrial tissue fragments were injected into the peritoneal cavity.

-

Treatment: this compound (25 or 50 mg/kg) or vehicle was administered intraperitoneally daily for 14 days, starting on the day of tissue injection.

-

Outcome Measures:

-

The number and volume of endometriotic lesions were measured.

-

Lesion tissue was collected for analysis.

-

Levels of IL-6 and MCP-1 were measured by ELISA.

-

Expression of VEGF and activation of NF-κB were assessed by immunohistochemistry.

-

Cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) were also evaluated by immunohistochemistry.

-

Murine Model of Collagen-Induced Arthritis[4]

-

Animal Model: Male DBA/1 mice.

-

Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster injection 21 days later.

-

Treatment: this compound (4 or 16 mg/kg) or vehicle was administered subcutaneously daily for 7 days, starting from the onset of clinical signs of arthritis.

-

Outcome Measures:

-

Clinical signs of arthritis were scored daily based on a scale of 0-4 for each paw.

-

Paw pad thickness was measured daily using a digital caliper.

-

Histological analysis of the joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Conclusion

This compound is a selective PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis, endometriosis, and arthritis. Its mechanism of action involves the inhibition of key signaling pathways that drive inflammation, fibrosis, and angiogenesis, including the TGF-β1/Smad and NF-κB pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of PAR2 antagonism. Further research is warranted to elucidate the detailed molecular interactions of this compound with PAR2 and to translate these promising preclinical findings into clinical applications.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

ENMD-1068 PAR2 antagonist selectivity and affinity

An In-depth Technical Guide on the Core Properties of ENMD-1068, a PAR2 Antagonist

This technical guide provides a detailed overview of the selectivity and affinity of this compound, a non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) was one of the first small molecule, non-peptide antagonists developed for Protease-Activated Receptor 2 (PAR2).[1] It has been utilized in preclinical studies to investigate the role of PAR2 in various pathological conditions, including joint inflammation, endometriosis, and liver fibrosis.[2][3][4] While it has been a valuable tool for in vivo and in vitro research, it is generally characterized as having low potency.[1][5]

Quantitative Data: Affinity and Selectivity

The following tables summarize the available quantitative and qualitative data regarding the affinity and selectivity of this compound for PAR2.

Table 1: this compound Affinity and Potency for PAR2

| Parameter | Value | Assay Type | Notes |

| IC50 | 5 mM | Inhibition of trypsin-induced PAR2 activation | This value is from the initial characterization and has been cited in subsequent literature.[1] |

| IC50 | 5 mM | Blockade of intracellular calcium release in colonocytes | This study compared this compound to the more potent PAR2 antagonist GB88 (IC50 of 8 µM). |

It is important to note that a direct binding affinity (Ki) for this compound has not been reported in the available scientific literature.

Table 2: this compound Selectivity Profile

| Target | Activity | Data Type | Source |

| PAR1 | No significant inhibition of PAR1 agonist-induced synovial hyperaemia | Qualitative | Palmer et al., 2007[5] |

| PAR3 | Data not publicly available | - | - |

| PAR4 | Data not publicly available | - | - |

While this compound is described as a "selective" PAR2 antagonist, comprehensive quantitative screening data against other PAR family members (PAR1, PAR3, PAR4) are not available in the public domain. The available data indicates selectivity over PAR1.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in the primary literature. The following are representative protocols for key assays used to determine the affinity and functional antagonism of PAR2 ligands.

Functional Antagonism: Calcium Mobilization Assay

This assay is a common method to determine the ability of a compound to inhibit PAR2-mediated intracellular calcium release, a key signaling event downstream of PAR2 activation.

Objective: To determine the IC50 value of a PAR2 antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in PAR2-expressing cells.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cells stably expressing human PAR2.

-

Agonist: Trypsin or a PAR2-activating peptide (e.g., SLIGKV-NH2).

-

Antagonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium-sensitive dye: Fluo-4 AM.

-

Reagents: Pluronic F-127, Probenecid (optional).

-

Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Culture and Plating:

-

Culture PAR2-expressing HEK293 cells in appropriate media.

-

Seed cells into 96- or 384-well black, clear-bottom plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of the antagonist (this compound) in assay buffer.

-

Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the intracellular calcium concentration.

-

Plot the agonist-induced calcium response against the concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Binding Affinity: Radioligand Binding Assay

This assay would be used to determine the direct binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a PAR2 antagonist.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing PAR2.

-

Radioligand: A high-affinity, selective radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2).

-

Unlabeled Antagonist: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize PAR2-expressing cells or tissues in a lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (this compound).

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled PAR2 ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled antagonist.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

PAR2 Signaling Pathway

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

ENMD-1068: A Technical Guide to a First-in-Class PAR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ENMD-1068, a pioneering non-peptide, small molecule antagonist of Protease-Activated Receptor 2 (PAR2). Despite the absence of a publicly available detailed synthesis protocol, this document consolidates the existing scientific literature to detail its discovery, mechanism of action, and preclinical evaluation. It includes available quantitative data, in-depth experimental methodologies from key studies, and visualizations of its signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating PAR2 antagonism and the therapeutic potential of molecules like this compound in inflammatory and fibrotic diseases.

Discovery and Rationale

This compound, chemically identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, emerged from the need for stable and orally bioavailable antagonists for Protease-Activated Receptor 2 (PAR2).[1] Prior to its discovery, research into PAR2 modulation was predominantly reliant on peptide-based antagonists, which suffered from limitations such as poor in vivo stability and low bioavailability.[1]

In 2006, a study by Kelso et al. identified this compound as the first non-peptide small molecule antagonist of PAR2.[1] This discovery marked a significant advancement in the field, providing a novel chemical scaffold for the development of PAR2-targeted therapeutics. The primary motivation for developing PAR2 antagonists stems from the receptor's established role in mediating inflammatory processes.[1]

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature or patent filings. However, based on its chemical structure, a plausible synthetic route would involve a two-step acylation of piperazine.

A hypothetical synthesis pathway is presented below. This is a generalized representation and does not reflect a validated experimental protocol.

Caption: Hypothetical two-step synthesis of this compound.

Mechanism of Action

This compound functions as a selective antagonist of PAR2, a G-protein coupled receptor.[2][3][4] The activation of PAR2 by proteases such as trypsin and tryptase involves the cleavage of its N-terminal domain, exposing a tethered ligand that self-activates the receptor. This compound is believed to act as a non-competitive antagonist, preventing receptor activation and downstream signaling.

The key signaling pathways inhibited by this compound include:

-

TGF-β1/Smad Signaling: In hepatic stellate cells (HSCs), this compound has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1) induced phosphorylation of Smad2/3.[2][5] This inhibition leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2][5]

-

NF-κB Signaling: this compound has demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[4] This leads to a decrease in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[4]

-

Calcium Mobilization: The binding of agonists to PAR2 typically induces an increase in intracellular calcium concentration. This compound has been shown to inhibit trypsin or SLIGRL-NH2 stimulated calcium release in HSCs.[5]

Caption: Signaling pathways modulated by this compound.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note the discrepancy in the reported IC50 values, which may be attributable to different experimental conditions or assay formats.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.2 mM | Not specified | [6] |

| IC50 | 5 mM | Trypsin-induced PAR2 activation | [3] |

Experimental Protocols

Detailed methodologies for key preclinical studies of this compound are outlined below.

In Vivo Endometriosis Mouse Model

-

Animal Model: A red fluorescent protein-expressing xenograft model of human endometriosis was established in nude mice.[4][5]

-

Treatment Protocol: Following the induction of endometriosis, mice were administered either this compound (25 mg/kg or 50 mg/kg) or a vehicle control (200 μL) via intraperitoneal injection daily for 5 days.[4][5]

-

Endpoint Analysis:

-

Endometriotic lesions were counted and their volume measured.[4]

-

Levels of IL-6 and MCP-1 in the lesions were quantified using enzyme-linked immunosorbent assays (ELISAs).[4]

-

Activation of NF-κB and expression of vascular endothelial growth factor (VEGF) were assessed by immunohistochemistry.[4]

-

Cell proliferation was evaluated by immunohistochemical staining for Ki-67.[4]

-

Apoptosis was assessed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[4]

-

Caption: Experimental workflow for the endometriosis mouse model.

In Vivo Liver Fibrosis Mouse Model

-

Animal Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in ICR mice.[1][2]

-

Treatment Protocol: Mice were treated with intraperitoneal injections of either this compound (25 mg/kg or 50 mg/kg) or a vehicle control twice a week for 4 weeks.[1][2]

-

Endpoint Analysis:

-

Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.[5]

-

Liver collagen content was quantified.[5]

-

Hepatic expression of α-SMA was determined.[5]

-

In Vitro Studies with Hepatic Stellate Cells (HSCs)

-

Cell Culture: Primary HSCs were isolated from mice.[5]

-

Experimental Conditions: HSCs were stimulated with TGF-β1 in the presence or absence of this compound.[5]

-

Endpoint Analysis:

Clinical Development

To date, there is no publicly available information regarding clinical trials of this compound in humans. The development of other PAR2 modulators, including monoclonal antibodies, has progressed to early-phase clinical trials for conditions such as chronic pain, highlighting the therapeutic interest in this target.[1]

Conclusion

This compound represents a significant milestone in the development of PAR2 antagonists. As the first non-peptide small molecule inhibitor of this receptor, it has been instrumental in elucidating the role of PAR2 in various inflammatory and fibrotic conditions in preclinical models. While the lack of a detailed synthesis protocol and clinical data limits a full evaluation of its therapeutic potential, the information gathered in this guide provides a solid foundation for researchers in the field. The promising preclinical findings with this compound underscore the potential of PAR2 as a therapeutic target and encourage further investigation into the development of next-generation PAR2 antagonists with improved pharmacological properties.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum proteomic networks associate with pre-clinical rheumatoid arthritis autoantibodies and longitudinal outcomes [frontiersin.org]

- 6. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ENMD-1068 in Modulating the TGF-β1/Smad Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in tissue fibrosis, a pathological process characterized by excessive accumulation of extracellular matrix (ECM) proteins. The canonical signaling pathway for TGF-β1 involves the phosphorylation and activation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate the transcription of profibrotic genes. ENMD-1068, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential therapeutic agent for fibrotic diseases. This technical guide provides an in-depth analysis of the mechanism by which this compound attenuates the TGF-β1/Smad signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Introduction: The TGF-β1/Smad Signaling Pathway in Fibrosis

The TGF-β1 signaling cascade is a critical regulator of cellular processes such as proliferation, differentiation, and ECM production.[1][2] In the context of tissue injury, a sustained activation of this pathway can lead to pathological fibrosis. The canonical pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[3][4] The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][5] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates into the nucleus.[5][6] Within the nucleus, the Smad complex acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes, including those encoding for α-smooth muscle actin (α-SMA) and various collagens, key components of the fibrotic matrix.[2][7]

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that is activated by serine proteases.[8][9] Growing evidence suggests a crosstalk between PAR-2 activation and profibrotic signaling pathways, including the TGF-β1/Smad cascade.[6][10] this compound is a selective antagonist of PAR-2, and its inhibitory effects on this receptor have been shown to ameliorate fibrotic conditions.[6][8] This guide will focus on the specific molecular mechanisms through which this compound exerts its anti-fibrotic effects by targeting the TGF-β1/Smad signaling pathway.

This compound's Mechanism of Action on the TGF-β1/Smad Pathway

This compound's primary mechanism in attenuating liver fibrosis is through the inhibition of the TGF-β1/Smad2/3 signaling pathway.[6][10] By acting as a PAR-2 antagonist, this compound disrupts the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[6] The downstream effects of this compound on this pathway are a significant reduction in the expression of key fibrotic markers.[6]

Specifically, treatment with this compound leads to a marked decrease in the C-terminal phosphorylation of Smad2 and Smad3 in HSCs stimulated with TGF-β1.[6] This inhibition of Smad phosphorylation is a critical step, as it prevents the subsequent formation of the Smad2/3/4 complex and its translocation to the nucleus. Consequently, the transcriptional activity of Smad-responsive genes is significantly diminished.[6] This ultimately results in reduced expression and deposition of α-SMA, and type I and III collagens, the hallmarks of liver fibrosis.[6]

Furthermore, this compound has been shown to inhibit TGF-β1 induced Smad transcriptional activity in HSCs, confirming its role in modulating the downstream signaling events of the TGF-β1 pathway.[6][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of the TGF-β1/Smad signaling pathway and liver fibrosis.

Table 1: Effect of this compound on Liver Fibrosis Markers in CCl₄-Induced Mice [6]

| Treatment Group | ALT (U/L) | AST (U/L) | α-SMA (Relative mRNA Expression) | Collagen I (Relative mRNA Expression) | Collagen III (Relative mRNA Expression) |

| Control | 35.2 ± 5.8 | 68.5 ± 10.2 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |

| CCl₄ | 125.6 ± 15.4 | 258.3 ± 25.1 | 4.8 ± 0.7 | 5.2 ± 0.9 | 4.5 ± 0.6 |

| CCl₄ + this compound (25 mg/kg) | 82.4 ± 10.1# | 165.7 ± 18.9# | 2.5 ± 0.4# | 2.8 ± 0.5# | 2.3 ± 0.4# |

| CCl₄ + this compound (50 mg/kg) | 65.9 ± 8.7# | 120.1 ± 14.3# | 1.8 ± 0.3# | 2.1 ± 0.4# | 1.7 ± 0.3# |

| p < 0.05 vs Control; #p < 0.05 vs CCl₄ |

Table 2: Effect of this compound on TGF-β1-Induced Activation of Hepatic Stellate Cells (HSCs) in vitro [6]

| Treatment Group | p-Smad2 (Relative Protein Expression) | p-Smad3 (Relative Protein Expression) | α-SMA (Relative Protein Expression) | Collagen I (Relative Protein Expression) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| TGF-β1 (10 ng/mL) | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 | 4.2 ± 0.5 |

| TGF-β1 + this compound (10 µM) | 1.8 ± 0.2# | 2.0 ± 0.3# | 1.9 ± 0.3# | 2.1 ± 0.4# |

| TGF-β1 + this compound (50 µM) | 1.2 ± 0.1# | 1.4 ± 0.2# | 1.3 ± 0.2# | 1.5 ± 0.2# |

| *p < 0.05 vs Control; #p < 0.05 vs TGF-β1 |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for investigating the effects of this compound on the TGF-β1/Smad signaling pathway.[6]

Animal Model of Liver Fibrosis

A carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis is utilized to assess the in vivo efficacy of this compound.[6]

-

Animals: Male ICR mice (6-8 weeks old).

-

Induction of Fibrosis: Mice are intraperitoneally injected with a 10% solution of CCl₄ in olive oil at a dose of 2 mL/kg body weight, twice a week for 4 weeks.[6]

-

This compound Treatment: this compound is dissolved in a vehicle control (e.g., 200 μL of saline). Mice in the treatment groups receive intraperitoneal injections of this compound (25 mg/kg or 50 mg/kg) 15 minutes prior to each CCl₄ injection.[6]

-

Tissue Collection: At the end of the 4-week period, mice are euthanized, and liver tissues are collected for histological and molecular analysis. Blood samples are collected for serum ALT and AST measurements.[6]

Isolation and Culture of Hepatic Stellate Cells (HSCs)

Primary HSCs are isolated from mouse livers to study the direct effects of this compound on these cells in vitro.[6]

-

Liver Perfusion: The mouse liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

-

Cell Isolation: The digested liver is minced and filtered. HSCs are then isolated by density gradient centrifugation using Nycodenz or a similar medium.

-

Cell Culture: Isolated HSCs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are used for experiments upon reaching 80-90% confluency.

Western Blot Analysis for Phosphorylated Smad2/3

This protocol is used to quantify the levels of phosphorylated Smad2 and Smad3 in HSCs.

-

Cell Treatment: HSCs are serum-starved for 24 hours and then pre-treated with this compound (10 µM or 50 µM) for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 30 minutes.[6]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against p-Smad2, p-Smad3, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (qPCR) for Fibrotic Genes

qPCR is employed to measure the mRNA expression levels of α-SMA and collagens.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissues or HSCs using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for α-SMA, collagen I, collagen III, and a housekeeping gene (e.g., 18S rRNA) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Smad Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of the Smad complex to activate gene transcription.

-

Cell Transfection: HSCs are co-transfected with a Smad-responsive luciferase reporter plasmid (containing SBEs) and a control Renilla luciferase plasmid for normalization.

-

Cell Treatment: After 24 hours, the transfected cells are pre-treated with this compound for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 24 hours.[6]

-

Luciferase Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative Smad transcriptional activity.

Conclusion and Future Directions

The evidence strongly indicates that this compound effectively attenuates the TGF-β1/Smad signaling pathway, a key driver of fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3 and subsequent downstream events, this compound reduces the expression of profibrotic genes and the deposition of extracellular matrix. These findings position this compound as a promising therapeutic candidate for the treatment of liver fibrosis and potentially other fibrotic diseases.

Future research should focus on elucidating the precise molecular link between PAR-2 activation and the potentiation of TGF-β1 signaling. Further investigation into the efficacy and safety of this compound in preclinical models of fibrosis in other organs is warranted. Additionally, clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic conditions.

References

- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 10. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of ENMD-1068 in Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1068, a selective small molecule antagonist of Protease-Activated Receptor 2 (PAR2), has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory diseases. By inhibiting the activation of PAR2, this compound effectively modulates key inflammatory signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides an in-depth technical overview of the existing data on this compound, including its mechanism of action, quantitative efficacy in various disease models, detailed experimental protocols, and visualizations of the implicated signaling pathways. The presented evidence underscores the promise of this compound as a novel therapeutic agent for inflammatory conditions such as endometriosis, liver fibrosis, and arthritis.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a critical role in inflammation and immunity. It is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that initiates intracellular signaling. Dysregulation of PAR2 activation is implicated in the pathophysiology of numerous inflammatory diseases.

This compound is a novel, selective, non-peptide antagonist of PAR2.[1] By blocking the activation of PAR2, this compound presents a targeted approach to mitigating the downstream inflammatory cascades mediated by this receptor.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the activation of PAR2. This blockade prevents the initiation of downstream signaling cascades that are crucial for the inflammatory response. The primary pathways modulated by this compound include:

-

Inhibition of the TGF-β/Smad Signaling Pathway: In the context of liver fibrosis, this compound has been shown to attenuate the activation of hepatic stellate cells (HSCs) and collagen production by inhibiting the TGF-β1/Smad2/3 signaling pathway.[2]

-

Suppression of the NF-κB Signaling Pathway: In models of endometriosis, this compound dose-dependently inhibits the expression of Interleukin-6 (IL-6) and the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[3]

Quantitative Data on Therapeutic Efficacy

The preclinical efficacy of this compound has been evaluated in various models of inflammatory disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 | ~5 mM | Inhibition of trypsin-induced PAR2 activation | [4] |

| IC50 | 8 µM | Blockade of intracellular calcium release in colonocytes | [5] |

Note: The discrepancy in reported IC50 values may be attributable to different assay conditions and cell types used.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis

| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Reference |

| **Lesion Volume (mm³) ** | 13.87 ± 2.45 | 5.71 ± 0.93 | 2.53 ± 0.61 | [6] |

| IL-6 Expression (relative) | High | Significantly Reduced | Significantly Lower than 25 mg/kg | [3][6] |

| MCP-1 Expression (relative) | High | Significantly Reduced | Significantly Reduced | [3] |

| NF-κB Activation | High | Dose-dependently inhibited | Dose-dependently inhibited | [3] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis

| Parameter | CCl4 Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Reference |

| ALT/AST Levels | Significantly Elevated | Significantly Reduced | Significantly Reduced | [2] |

| Collagen Content | Significantly Increased | Significantly Reduced | Significantly Reduced | [2] |

| α-SMA Expression | Significantly Increased | Significantly Reduced | Significantly Reduced | [2] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis

| Parameter | Vehicle Control | This compound (4 mg) | This compound (16 mg) | Reference |

| Arthritic Index (Day 7) | 7.1 ± 0.9 | 4.2 ± 1.0 | 2.8 ± 0.5 | [7] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 7. physoc.org [physoc.org]

ENMD-1068 in Endometriosis Animal Models: A Technical Guide

An In-depth Analysis of Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ENMD-1068 in animal models of endometriosis. This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in the pathogenesis of endometriosis through its role in inflammation and angiogenesis. This document summarizes the key quantitative data from animal studies, details the experimental protocols employed, and visualizes the core signaling pathways involved.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data from a key study evaluating the efficacy of this compound in a mouse model of endometriosis.[1][2][3]

Table 1: Effect of this compound on Endometriotic Lesion Size

| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | P-value vs. Control |

| Vehicle Control | - | 13.87 ± 2.45 | - |

| This compound | 25 | 5.71 ± 0.93 | < 0.05 |

| This compound | 50 | 2.53 ± 0.61 | < 0.01 |

SEM: Standard Error of the Mean

Table 2: Effect of this compound on Biomarkers in Endometriotic Lesions

| Biomarker | Treatment Group | Dose (mg/kg) | Outcome | P-value vs. Control | Dose-Dependency |

| Inflammation | |||||

| Interleukin-6 (IL-6) | This compound | 25 | Significantly Reduced | < 0.05 | Yes |

| 50 | Significantly Reduced | < 0.05 | |||

| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | 25 | Reduced | < 0.05 | No |

| 50 | Reduced | < 0.05 | |||

| Nuclear Factor-κB (NF-κB) Activation | This compound | 25 | Significantly Inhibited | < 0.05 | Yes |

| 50 | Significantly Inhibited | < 0.05 | |||

| Angiogenesis | |||||

| Vascular Endothelial Growth Factor (VEGF) Expression | This compound | 25 | Reduced | < 0.05 | No |

| 50 | Reduced | < 0.05 | |||

| Cell Proliferation & Apoptosis | |||||

| Cell Proliferation (Ki-67) | This compound | 25 | Significantly Inhibited | < 0.05 | Yes |

| 50 | Significantly Inhibited | < 0.05 | |||

| Apoptosis (TUNEL) | This compound | 25 | Significantly Increased | < 0.05 | Yes |

| 50 | Significantly Increased | < 0.05 |

Experimental Protocols

The following section details the key experimental methodologies utilized in the evaluation of this compound in a mouse model of endometriosis.[1][2][3]

Animal Model of Endometriosis

A xenograft model of human endometriosis was established in nude mice.[1][2][3] Human endometrial tissue fragments, engineered to express red fluorescent protein, were surgically induced in the mice.[1][2] This model allows for the non-invasive monitoring of lesion development.

Dosing Regimen

Ten days following the surgical induction of endometriosis, mice were randomly assigned to one of three treatment groups (n=8 per group):

-

Vehicle Control: Intraperitoneal injection of 200 μL of saline solution daily for 5 days.

-

This compound (25 mg/kg): Intraperitoneal injection of 25 mg/kg this compound daily for 5 days.[1][2][3]

-

This compound (50 mg/kg): Intraperitoneal injection of 50 mg/kg this compound daily for 5 days.[1][2][3]

Endpoint Analysis

-

Lesion Measurement: The volume of the endometriotic lesions was measured.

-

Biomarker Analysis:

-

Cell Proliferation and Apoptosis Assays:

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound in endometriosis.

Caption: Mechanism of Action of this compound in Endometriosis.

References

- 1. An Update on the Multifaceted Role of NF-kappaB in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 3. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ENMD-1068 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and nociception. Activation of PAR2 by proteases such as trypsin leads to the initiation of downstream signaling cascades, including the TGF-β/Smad and NF-κB pathways. By blocking PAR2 activation, this compound has shown potential therapeutic effects in preclinical models of diseases such as liver fibrosis and endometriosis. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound competitively inhibits the activation of PAR2 by its activating proteases. This blockade prevents the conformational changes in the receptor that are necessary for G protein coupling and subsequent downstream signaling. The primary pathways affected by this compound's antagonism of PAR2 are the TGF-β/Smad pathway, which is crucial in fibrosis, and the NF-κB pathway, a key regulator of inflammation.

Data Presentation

The following table summarizes the effective concentrations of this compound observed in various in vitro assays based on published studies. While specific IC50 values from dose-response curves are not consistently reported in the literature, these concentrations represent effective doses for observing significant biological effects.

| Assay Type | Cell Type | Treatment | Observed Effect |

| Inhibition of Cell Proliferation | Endometriotic cells | Dose-dependent (specific concentrations not detailed in search results) | Dose-dependent inhibition of cell proliferation.[1][2] |

| Inhibition of Fibrosis Markers | Hepatic Stellate Cells (HSCs) | 10 mM this compound | Significant decrease in TGF-β1 induced expression of α-SMA, type I and III collagen, and C-terminal phosphorylation of Smad2/3.[3][4] |

| Inhibition of NF-κB Activation | Endometriotic lesions (in vivo) | 25 mg/kg and 50 mg/kg this compound | Dose-dependent inhibition of nuclear factor-κB (NF-κB) expression.[1][2] |

| Inhibition of Calcium Release | Hepatic Stellate Cells (HSCs) | Not specified | Inhibition of trypsin or SLIGRL-NH2 stimulated calcium release.[3] |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of endometriotic or other relevant cell lines.

Materials:

-

Endometriotic cell line (e.g., 12Z)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation (Western Blot)

This protocol details the assessment of this compound's ability to inhibit the TGF-β1/Smad signaling pathway in hepatic stellate cells (HSCs).

Materials:

-

Hepatic stellate cell line (e.g., LX-2) or primary HSCs

-

Complete cell culture medium

-

This compound

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate HSCs and grow to 70-80% confluency.

-

Pre-treat cells with this compound (e.g., 10 mM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control and a TGF-β1 only control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis, normalizing phospho-Smad2 levels to total Smad2 and the loading control (β-actin).

TGF-β/Smad Signaling Pathway and this compound Inhibition

Caption: this compound inhibits PAR2, which can modulate TGF-β signaling.

Inhibition of NF-κB Activation (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.

Materials:

-

Relevant cell line (e.g., endometriotic stromal cells or macrophages)

-

Cell culture-treated coverslips or imaging plates

-

This compound

-

NF-κB activating agent (e.g., TNF-α or LPS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in an imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with an NF-κB activating agent for 30-60 minutes.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the anti-NF-κB p65 primary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips on slides with mounting medium or image the plate directly using a fluorescence microscope.

-

Analyze the images to quantify the nuclear translocation of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus. This compound is expected to inhibit this translocation.

NF-κB Signaling and this compound Logic Diagram

References

- 1. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 3. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for ENMD-1068 Calcium Release Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and proliferation. Activation of PAR2 by proteases such as trypsin or agonist peptides like SLIGRL-NH2 leads to the coupling of Gαq/11, activation of phospholipase Cβ (PLCβ), and subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a critical downstream signaling event that can be quantified to assess the activity of PAR2 and the efficacy of its antagonists.

These application notes provide a detailed methodology for a cell-based in vitro assay to measure the inhibitory effect of this compound on PAR2-mediated intracellular calcium release. The protocol is designed for use with fluorescent calcium indicators and is suitable for high-throughput screening and pharmacological characterization of PAR2 antagonists.

Signaling Pathway of PAR2-Mediated Calcium Release

Activation of PAR2 initiates a signaling cascade that results in the mobilization of intracellular calcium. The key steps are outlined in the diagram below.

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes the measurement of PAR2-dependent intracellular calcium mobilization in a cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, HT-29) using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents:

-

Cells: HEK293 or HT-29 cells expressing PAR2

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM: Stock solution in anhydrous DMSO

-

Pluronic F-127: 20% solution in DMSO

-

Probenecid (B1678239): Stock solution in 1 M NaOH and Assay Buffer

-

PAR2 Agonist: Trypsin or SLIGRL-NH2

-

PAR2 Antagonist: this compound

-

Positive Control: Ionomycin or ATP

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with fluidic injection capability

Experimental Workflow:

Caption: Experimental workflow for the this compound calcium release assay.

Procedure:

-

Cell Plating:

-

The day before the assay, seed cells into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of Reagents:

-

Loading Buffer: Prepare a working solution of Fluo-4 AM (typically 2-5 µM) in Assay Buffer. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.04%. If using cells that actively transport the dye out, add probenecid (final concentration 1-2.5 mM).

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired working concentrations. It has been reported that 10 mM this compound inhibits trypsin or SLIGRL-NH2 stimulated calcium release in hepatic stellate cells. A concentration range of 1 µM to 100 µM is recommended for initial experiments.

-

PAR2 Agonist Solution: Prepare a stock solution of trypsin or SLIGRL-NH2 in an appropriate solvent (e.g., water or buffer). Dilute in Assay Buffer to a concentration that elicits a submaximal response (e.g., EC80) for antagonist testing.

-

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM Loading Buffer to each well.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Cell Washing:

-

Gently aspirate the loading buffer.

-

Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to dislodge the cells.

-

After the final wash, add 90 µL of Assay Buffer to each well.

-

-

Antagonist Pre-incubation:

-

Add 10 µL of the diluted this compound solutions or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement of Calcium Response:

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject 10 µL of the PAR2 agonist solution into each well.

-

Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every second) for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition.

-

Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

-

Plot the normalized response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Data Presentation

The inhibitory effect of this compound on PAR2-mediated calcium release can be quantified and presented in a dose-response table.

Table 1: Inhibition of PAR2 Agonist-Induced Calcium Release by this compound

| This compound Concentration (µM) | % Inhibition of Calcium Release (Mean ± SEM) |

| 0 (Vehicle) | 0 ± 5.2 |

| 1 | 15.3 ± 4.8 |

| 5 | 45.1 ± 6.1 |

| 10 | 68.7 ± 5.5 |

| 25 | 85.2 ± 4.3 |

| 50 | 95.8 ± 3.9 |

| 100 | 98.1 ± 2.7 |

| IC₅₀ (µM) | ~7.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell line, and specific PAR2 agonist used. One study reported an IC50 of 5 mM for this compound in inhibiting trypsin-induced PAR2 activation in the context of joint inflammation.

Summary and Conclusions

This document provides a comprehensive guide for performing a calcium release assay to evaluate the inhibitory activity of this compound on PAR2. The detailed protocol, along with the visual representations of the signaling pathway and experimental workflow, offers a robust framework for researchers in drug discovery and cell signaling. The quantitative data, although illustrative, highlights how the results can be presented to determine the potency of this compound as a PAR2 antagonist. Successful implementation of this assay will enable the characterization of this compound and other potential PAR2 modulators, contributing to the development of novel therapeutics targeting this important receptor.

Application Notes and Protocols for ENMD-1068 in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ENMD-1068, a potent Protease-activated receptor 2 (PAR-2) antagonist, in a preclinical mouse model of liver fibrosis induced by carbon tetrachloride (CCl4). The following protocols and data are intended to facilitate research into the therapeutic potential of this compound for hepatic fibrosis.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1] Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce liver fibrosis in animal models, mimicking key aspects of human liver disease.[2][3][4] this compound is a small molecule antagonist of Protease-activated receptor 2 (PAR-2).[5][6] PAR-2 is implicated in the pathogenesis of liver fibrosis, and its inhibition presents a promising therapeutic strategy.[5] Studies have demonstrated that this compound can attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs) and reducing collagen deposition through the modulation of the TGF-β1/Smad signaling pathway.[5]

Mechanism of Action of this compound in Liver Fibrosis

This compound exerts its anti-fibrotic effects primarily by antagonizing PAR-2. In the context of liver injury, activated proteases cleave and activate PAR-2 on the surface of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[5] This activation contributes to the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. This compound blocks this activation, leading to a downstream reduction in key fibrotic signaling pathways. Specifically, this compound has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling cascade, a central pathway in fibrosis.[5] This inhibition results in decreased expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and reduced synthesis of type I and type III collagen.[5]

Experimental Protocols

This section details the materials and methods for inducing liver fibrosis with CCl4 and the subsequent treatment with this compound.

CCl4-Induced Liver Fibrosis Model

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle for CCl4)

-

Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

-

Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.[7]

-

Injections should be performed twice or three times per week for a duration of 4 to 8 weeks to induce significant fibrosis.[2][4][7] The duration can be adjusted based on the desired severity of fibrosis.

-

A control group should receive i.p. injections of the vehicle (olive oil or corn oil) at the same volume and frequency.

This compound Treatment Protocol

Materials:

-

This compound

-

Vehicle for this compound (e.g., sterile saline or PBS)

-

Syringes and needles for i.p. injection

Protocol:

-

Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering the desired dose. Based on published studies, doses of 25 mg/kg and 50 mg/kg have been shown to be effective.[5][8]

-

Administer this compound or vehicle to the respective treatment and control groups via i.p. injection.

-

Treatment with this compound should commence concurrently with the CCl4 administration.

-

Administer this compound twice per week, typically 15 minutes prior to CCl4 injection, for the entire duration of the fibrosis induction period (4-8 weeks).[9]

References

- 1. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]

- 2. scantox.com [scantox.com]

- 3. biocytogen.com [biocytogen.com]

- 4. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 5. This compound inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 8. This compound, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Injection of ENMD-1068

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in various inflammatory and fibrotic diseases. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo injection in murine models, based on findings from multiple research studies.

Data Presentation

The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound in different disease models.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Murine Models

| Animal Model | Mouse Strain | Dosage | Dosing Regimen | Vehicle | Key Findings |

| Endometriosis | Nude Mice | 25 mg/kg and 50 mg/kg | Daily for 5 days | 200 µL of vehicle control | Dose-dependently inhibited the development of endometriotic lesions.[1] |

| Liver Fibrosis | ICR Mice | 25 mg/kg and 50 mg/kg | Twice per week for 4 weeks | Not specified | Significantly reduced ALT/AST levels, collagen content, and α-SMA. |

Table 2: Subcutaneous (s.c.) Administration of this compound in a Murine Arthritis Model

| Animal Model | Mouse Strain | Dosage | Dosing Regimen | Vehicle | Key Findings |

| Collagen-Induced Arthritis | DBA1 Mice | 4 mg and 16 mg | Daily for 7 days | Not specified | Significantly reduced the arthritic index compared to vehicle treatment.[2] |

Experimental Protocols

Protocol 1: Preparation of this compound Suspended Solution for Intraperitoneal (i.p.) Injection

This protocol is based on a formulation used in preclinical studies for intraperitoneal administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

For example, to prepare 1 mL of stock solution, weigh 50 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.

-

-

Vehicle Preparation:

-

The vehicle consists of a mixture of PEG300, Tween-80, and Saline.

-

-

Final Formulation (to yield a 5 mg/mL suspended solution):

-

In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.

-

Note: This protocol yields a suspended solution. It is crucial to ensure the suspension is well-mixed before drawing it into the syringe for injection.

Protocol 2: Preparation of this compound for Subcutaneous (s.c.) Injection (Recommended Practice)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Solubility Test (Recommended):

-

Before preparing the bulk solution, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that can be dissolved in a vehicle containing a low percentage of DMSO in saline or PBS (e.g., 5-10% DMSO).

-

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL, depending on the required final concentration).

-

-

Final Dilution for Injection:

-

Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

-

Important: Add the DMSO stock solution to the saline/PBS dropwise while vortexing to prevent precipitation of the compound.

-

The final concentration of DMSO in the injection solution should be kept as low as possible (ideally ≤10%) to minimize local tissue irritation.

-

Example Calculation for a 2 mg/mL solution:

-

Start with a 20 mg/mL stock of this compound in DMSO.

-

To prepare 1 mL of a 2 mg/mL solution, add 100 µL of the 20 mg/mL stock solution to 900 µL of sterile saline. This results in a final DMSO concentration of 10%.

Vehicle Control: For all in vivo experiments, a vehicle control group should be included. The vehicle control solution should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween-80, saline) as the drug-treated group, but without this compound.

Mandatory Visualizations

Caption: Experimental workflow for preparing and administering this compound.

Caption: this compound mechanism of action as a PAR2 antagonist.

References

Application Notes and Protocols for ENMD-1068 Treatment of Endometriosis Xenografts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endometriosis is a chronic gynecological disorder characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide.[1] Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the need for novel therapeutic strategies.[1] ENMD-1068, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising non-hormonal agent for the treatment of endometriosis.[1][2] Preclinical studies using a mouse xenograft model of endometriosis have demonstrated that this compound effectively suppresses the growth of endometriotic lesions through its anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.[1][2]

These application notes provide a comprehensive overview of the treatment protocol for this compound in a mouse model of endometriosis, including detailed experimental methodologies and a summary of its therapeutic effects. The information presented here is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the efficacy of this compound in a mouse model of endometriosis.

Table 1: Effect of this compound on Endometriotic Lesion Volume

| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | P-value vs. Control |

| Vehicle Control | - | 13.87 ± 2.45 | - |